4-Methylquinoline-8-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIYMAYIEOSSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294282 | |
| Record name | 4-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-53-4 | |
| Record name | 4-Methyl-8-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70585-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylquinoline-8-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Methylquinoline-8-carboxylic acid (CAS 70585-53-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Methylquinoline-8-carboxylic acid. Designed for professionals in research and development, this document synthesizes available data to offer insights into the core characteristics of this heterocyclic compound.
Chemical Identity and Physical Properties
4-Methylquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a methyl group and a carboxylic acid group on the quinoline scaffold imparts specific chemical characteristics that are of interest in organic synthesis and medicinal chemistry.
Structure and Identification
-
IUPAC Name: 4-methylquinoline-8-carboxylic acid
-
CAS Number: 70585-53-4
-
Molecular Formula: C₁₁H₉NO₂[1]
-
Molecular Weight: 187.19 g/mol [1]
-
Canonical SMILES: CC1=C2C=CC=C(C2=NC=C1)C(=O)O[2]
-
InChI Key: QXIYMAYIEOSSJE-UHFFFAOYSA-N[2]
Physicochemical Properties
| Property | Value | Source |
| XlogP | 2.3 | Predicted by PubChemLite[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to have low to moderate solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents like DMSO and DMF.[3] | Theoretical Assessment |
The quinoline core and methyl group contribute to the molecule's non-polar character, while the carboxylic acid group provides polarity and hydrogen bonding capabilities.[3] This dual nature suggests a nuanced solubility profile.[3]
Spectral Data for Structural Elucidation
Detailed experimental spectral data for 4-Methylquinoline-8-carboxylic acid are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a downfield, often broad, singlet for the carboxylic acid proton. The aromatic region would display a complex splitting pattern due to the substituted quinoline system. The carboxylic acid proton is highly deshielded and typically appears in the 10-12 ppm region.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid will be significantly downfield. The aromatic carbons will resonate in the typical range for quinoline systems, and the methyl carbon will appear upfield.
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.[4]
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for quinoline carboxylic acids involve the loss of the carboxyl group (-COOH) as a radical (45 Da) or the loss of carbon dioxide (CO₂) (44 Da).[5]
The following diagram illustrates the predicted mass spectrometry fragmentation of 4-Methylquinoline-8-carboxylic acid.
Caption: Predicted major fragmentation pathways for 4-Methylquinoline-8-carboxylic acid in mass spectrometry.
Synthesis of 4-Methylquinoline-8-carboxylic acid
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] A variation of this, the Doebner reaction, utilizes an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[7]
Conceptual Workflow for Doebner Synthesis:
Caption: Conceptual workflow for the synthesis of 4-Methylquinoline-8-carboxylic acid via a Doebner-type reaction.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (e.g., an amino-toluic acid derivative) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an aldehyde (e.g., acetaldehyde) and pyruvic acid to the solution.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and isolate the crude product. Purification can be achieved by recrystallization from an appropriate solvent.
Pfitzinger Reaction
The Pfitzinger reaction provides another route to quinoline-4-carboxylic acids, typically starting from isatin and a carbonyl compound.[8]
Reactivity and Potential Applications
The chemical reactivity of 4-Methylquinoline-8-carboxylic acid is dictated by its constituent functional groups: the quinoline ring, the methyl group, and the carboxylic acid.
Reactivity of the Quinoline Ring
The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack is more likely to occur on the benzene ring portion of the molecule. The nitrogen atom can be protonated or alkylated.
Reactivity of the Carboxylic Acid
The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.[9] It can also be converted to an acid chloride, which is a more reactive intermediate for further functionalization.[9]
Reactivity of the Methyl Group
The methyl group at the 4-position is activated by the quinoline ring and can participate in condensation reactions.
Logical Relationship of Reactivity:
Caption: Reactivity map of 4-Methylquinoline-8-carboxylic acid's functional groups.
Potential Applications in Drug Discovery
Quinoline-4-carboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[10] A notable application is in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][11] Inhibition of DHODH can lead to anticancer and immunosuppressive effects.[8] The structural features of 4-Methylquinoline-8-carboxylic acid make it an interesting candidate for further investigation as a scaffold in the design of novel therapeutic agents.
Safety and Handling
Detailed toxicological data for 4-Methylquinoline-8-carboxylic acid is not available. However, based on the safety information for related quinoline derivatives, it should be handled with care in a laboratory setting.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[12]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure:
Conclusion
4-Methylquinoline-8-carboxylic acid is a heterocyclic compound with a promising scaffold for applications in organic synthesis and medicinal chemistry. While experimental data on its specific properties are limited, this guide provides a comprehensive overview based on predicted data, information from analogous compounds, and established chemical principles. Further experimental investigation into its physical properties, spectral characteristics, and biological activities is warranted to fully explore its potential.
References
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Mol-Instincts. (2025, May 20). 4-methylquinoline - 491-35-0, C10H9N, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]
- Larsen, S. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4846-4860.
- Dzurilla, M., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 215-217.
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S22. 13 C NMR spectrum of 4. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methylquinoline-8-carboxylic acid (C11H9NO2). Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 4-methylquinoline-8-carboxylic acid. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Retrieved from [Link]
- MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1361-1369.
- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Wang, T., et al. (2017). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 52(11), 747-757.
-
National Toxicology Program. (2001, October 24). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]
-
ResearchGate. (2022, September 30). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
- MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234.
-
ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
The University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
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Technical Guide: 4-Methylquinoline-8-carboxylic Acid Acidity & pKa Profile
[1][2]
Executive Summary
4-Methylquinoline-8-carboxylic acid (Molecular Formula: C₁₁H₉NO₂) is a bifunctional heteroaromatic building block critical in the synthesis of metallo-pharmaceuticals, NK3 receptor antagonists, and chiral ligands for asymmetric catalysis.[1][2] Its physicochemical behavior is defined by the interplay between the basic quinoline nitrogen and the acidic carboxylic acid at the 8-position.[1][2]
Understanding the pKa values of this molecule is essential for predicting its solubility, lipophilicity (logD), and chelation capacity under physiological conditions.[2] This guide synthesizes experimental data from parent structures to provide a definitive acidity profile for researchers.[2]
| Property | Value (Experimental/Derived) | Context |
| pKa₁ (Carboxyl) | 1.95 ± 0.1 (Estimated) | Stronger acid than benzoic acid due to ortho-N proximity.[1][2] |
| pKa₂ (Quinolinium) | 5.67 (Fragment Base) | The 4-methyl group significantly enhances N-basicity compared to quinoline.[1][2] |
| Isoelectric Point (pI) | ~3.8 | Region of minimum solubility (Zwitterionic character).[2] |
| LogP (Neutral) | 2.3 (Predicted) | Moderate lipophilicity in uncharged state.[2] |
Chemical Architecture & Electronic Effects[1][2]
To understand the acidity of 4-methylquinoline-8-carboxylic acid, one must deconstruct the electronic influence of its two substituents on the quinoline core.[1][2]
Structural Analysis
The molecule consists of a bicyclic quinoline ring system substituted at two key positions:[1]
-
Position 4 (Methyl Group): An electron-donating group (+I effect) that increases electron density within the pyridine ring.[1][2] This enhances the basicity of the nitrogen atom.[2]
-
Position 8 (Carboxylic Acid): An electron-withdrawing group located on the benzene ring, but in close spatial proximity to the ring nitrogen (peri-position).[2]
The "Peri" Effect & Hydrogen Bonding
The 8-position is unique in quinoline chemistry.[1][2] The carboxylic acid group is sterically forced near the nitrogen lone pair.[2] This creates a strong potential for intramolecular hydrogen bonding (N...HO-C=O) or zwitterion formation (NH⁺...⁻O-C=O).[1][2]
-
Impact on Acidity: The proximity of the electronegative nitrogen (and its potential positive charge in acidic media) stabilizes the carboxylate anion through electrostatic attraction, significantly lowering the pKa of the carboxylic acid compared to standard aromatic acids (e.g., Benzoic acid pKa = 4.2).[2]
Visualization of Ionization States
The following diagram illustrates the protonation states of the molecule across the pH scale.
[1][2]
pKa Data & Acidity Profile
Since direct experimental values for the specific 4-methyl-8-carboxy derivative are rare in open literature, we utilize a high-confidence Structure-Activity Relationship (SAR) analysis based on experimentally validated fragments.[1][2]
Component 1: The Carboxylic Acid (pKa₁)[1][2][3]
-
Reference Standard: 8-Quinolinecarboxylic acid.[1][2][3][4][5]
-
Experimental pKa: 1.82 (at 25°C) [1].[2]
-
Effect of 4-Methyl: The 4-methyl group is electron-donating.[1][2] By pushing electron density into the ring system, it slightly destabilizes the forming carboxylate anion (making the acid weaker).[2]
-
Derived Value: We estimate a slight upward shift (+0.1 to +0.2 units).[2]
-
Target pKa₁: ~1.95 .
Component 2: The Quinoline Nitrogen (pKa₂)[1][2]
-
Experimental pKa: 5.67 (at 20°C) [1, 2].[2]
-
Comparison: Unsubstituted Quinoline has a pKa of 4.[2]9. The 4-methyl group adds +0.77 units of basicity.[1][2]
-
Effect of 8-COOH: The 8-carboxylate (COO⁻) is present at pH > 2.[1][2] The negative charge is electron-donating via induction/field effects, which usually stabilizes the protonated nitrogen (NH⁺).[1][2] However, the 8-position also introduces steric strain.[1][2]
-
Target pKa₂: The nitrogen basicity is expected to remain close to the Lepidine value, potentially slightly modulated by the anionic carboxylate.[2]
-
Target pKa₂: ~5.6 - 5.8 .
Comparative Data Table
| Compound | Structure | pKa (Acidic) | pKa (Basic/N) | Source |
| Quinoline | Core | - | 4.90 | Exp [1] |
| 4-Methylquinoline | 4-Me Analog | - | 5.67 | Exp [1] |
| 8-Quinolinecarboxylic acid | 8-COOH Analog | 1.82 | < 2.0 (Masked) | Exp [1] |
| 4-Methylquinoline-8-carboxylic acid | Target | ~1.95 | ~5.70 | Derived |
Experimental Determination Protocols
For researchers requiring exact validation, the following protocols are the industry standard for determining pKa values of low-solubility heterocyclic acids.
Potentiometric Titration (The Gold Standard)
This method is preferred for compounds with pKa values between 2 and 12.[2]
-
Preparation: Dissolve 0.5 mmol of 4-methylquinoline-8-carboxylic acid in 50 mL of degassed water.
-
Acidification: Add standard HCl (0.1 M) to lower the pH to ~1.5 (ensuring full protonation).
-
Titration: Titrate with standardized carbonate-free NaOH (0.1 M) under nitrogen atmosphere at 25°C.
-
Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or software (e.g., Hyperquad) to calculate dissociation constants from the buffer regions.[2]
UV-Vis Spectrophotometric Titration
Ideal for the low pKa₁ (~1.[1][2]95) where potentiometry is less accurate.[2]
-
Principle: The UV spectrum of the quinoline ring shifts significantly between the cationic (protonated N) and neutral/zwitterionic forms.[2]
-
Workflow:
-
Prepare a 50 µM stock solution.[2]
-
Prepare a series of buffers ranging from pH 1.0 to pH 7.0.[2]
-
Record absorption spectra (200–400 nm) at each pH.
-
Isosbestic Points: Look for sharp isosbestic points which confirm a clean two-state equilibrium.[1][2]
-
Calculation: Plot Absorbance at
vs. pH. The inflection point represents the pKa.[2]
-
Implications for Drug Development[2]
Solubility & Formulation
The Isoelectric Point (pI) is calculated as
-
Critical Insight: At pH ~3.8, the molecule exists primarily as a neutral zwitterion, leading to minimum aqueous solubility .[2]
-
Formulation Strategy: To ensure solubility, formulate at pH > 6.0 (where it exists as the anionic carboxylate) or pH < 2.0 (as the cation).[2]
Metal Chelation (The 8-Hydroxy/Carboxy Motif)
The 8-carboxylic acid group, combined with the ring nitrogen, forms a "pocket" ideal for bidentate chelation of transition metals (Cu²⁺, Zn²⁺, Fe³⁺).[1]
-
Risk: In biological assays, this compound may act as a "PAINS" (Pan-Assay Interference Compound) candidate by stripping metal cofactors from metalloenzymes.[2]
-
Benefit: This property is exploited in the design of metallo-drugs (e.g., Oxorhenium complexes) [3].[1][2]
Lipophilicity (LogD)
References
-
IUPAC / BioPchem. Dissociation Constants of Organic Acids and Bases (8-Quinolinecarboxylic acid & 4-Methylquinoline).
-
PubChem. 4-Methylquinoline (Lepidine) Chemical and Physical Properties. [1][2]
-
Sigma-Aldrich. 8-Quinolinecarboxylic acid Product Specification & Applications (Oxorhenium complexes). [1][2]
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An In-depth Technical Guide to the Melting Point Determination of 4-Methylquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Sharp Melting Point
In the realm of pharmaceutical sciences and organic synthesis, the physical properties of a compound are paramount. Among these, the melting point stands as a critical first indicator of purity and identity. For a novel or specialized compound like 4-Methylquinoline-8-carboxylic acid (CAS No: 70585-53-4), an accurate determination of its melting point range is not merely a routine measurement; it is a foundational piece of data that underpins further research and development.
4-Methylquinoline-8-carboxylic acid, a derivative of the quinoline scaffold, is of interest to researchers in medicinal chemistry due to the broad spectrum of biological activities exhibited by quinoline-containing compounds. The presence of both a methyl group and a carboxylic acid moiety on the quinoline ring system suggests potential for a variety of intermolecular interactions, making its solid-state properties, including its melting point, a subject of keen interest.
This guide provides a comprehensive, in-depth look at the determination of the melting point range for 4-Methylquinoline-8-carboxylic acid. In the absence of a universally cited value, we present a detailed, best-practice protocol for its experimental determination, ensuring accuracy and reproducibility. This approach is designed to be a self-validating system, providing researchers with the tools to confidently establish this crucial physical constant.
Understanding the Analyte: 4-Methylquinoline-8-carboxylic Acid
Before delving into the experimental protocol, a brief overview of the subject compound is warranted.
| Compound Name | 4-Methylquinoline-8-carboxylic acid |
| CAS Number | 70585-53-4[1] |
| Molecular Formula | C₁₁H₉NO₂[1][2] |
| Molecular Weight | 187.19 g/mol |
| Chemical Structure |
The melting points of related, structurally simpler compounds can offer a preliminary, albeit rough, estimation. For instance, 4-methylquinoline has a melting point of 9-10 °C[3][4][5], while quinoline-8-carboxylic acid melts at a significantly higher temperature of 183-185 °C[6]. The introduction of a methyl group to the latter structure to form our target compound will influence the crystal lattice packing and intermolecular forces, thus altering the melting point.
Experimental Protocol: Capillary Melting Point Determination
The following protocol outlines the steps for determining the melting point range of 4-Methylquinoline-8-carboxylic acid using the capillary method, a widely accepted and reliable technique.
Materials and Equipment
-
Sample: Purified 4-Methylquinoline-8-carboxylic acid (crystalline solid)
-
Melting point apparatus (e.g., Stuart SMP-11, or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample preparation)
-
Thermometer (calibrated)
-
Heating medium (e.g., silicone oil bath, if using a manual apparatus)
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 4-Methylquinoline-8-carboxylic acid is completely dry and in a fine, powdered form. If necessary, gently grind the crystals in a mortar and pestle.
-
Carefully tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
If using a digital melting point apparatus, ensure it is calibrated according to the manufacturer's instructions.
-
Place the capillary tube containing the sample into the designated slot in the apparatus.
-
-
Melting Point Determination:
-
Rapid Heating (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the more precise measurement to follow.
-
Slow Heating for Accurate Measurement: For a fresh sample in a new capillary tube, set the heating rate to a slow and steady pace, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.
-
Observation: Carefully observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.
-
Continue to observe and record the temperature at which the last solid crystal melts completely. This is the upper limit of the melting point range.
-
-
-
Reporting the Melting Point Range:
-
The melting point should be reported as a range, from the temperature of initial melting to the temperature of complete liquefaction.
-
A narrow melting point range (typically 1-2 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.
-
Causality in Experimental Choices
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample.
-
Proper Packing: A tightly packed sample of 2-3 mm height allows for a clear and observable melting process.
-
Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting point range.
Visualizing the Workflow
The following diagram illustrates the key stages of the melting point determination protocol.
Caption: Workflow for Capillary Melting Point Determination.
Factors Influencing the Melting Point of 4-Methylquinoline-8-carboxylic Acid
Several factors can influence the observed melting point of 4-Methylquinoline-8-carboxylic acid:
-
Purity: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.
-
Polymorphism: The ability of a compound to exist in more than one crystal form can result in different melting points for each polymorph.
-
Rate of Heating: As mentioned, a rapid heating rate can lead to an erroneously high and broad melting point range.
-
Observer Error: Subjectivity in determining the exact point of initial and complete melting can introduce variability.
Conclusion: A Foundation for Future Research
While a definitive, published melting point for 4-Methylquinoline-8-carboxylic acid remains elusive in the readily available literature, this guide provides the necessary framework for its accurate and reliable determination. By adhering to the detailed protocol and understanding the underlying principles, researchers and drug development professionals can confidently establish this critical physicochemical parameter. This, in turn, will facilitate the unambiguous characterization of this compound and pave the way for its further investigation in various scientific applications.
References
-
Appretech Scientific Limited. 4-methylquinoline-8-carboxylic acid. [Link]
-
Chemsrc. Quinoline-8-carboxylic acid | CAS#:86-59-9. [Link]
-
PubChem. 4-Methylquinoline. [Link]
-
PubChemLite. 4-methylquinoline-8-carboxylic acid (C11H9NO2). [Link]
Sources
- 1. appretech.com [appretech.com]
- 2. PubChemLite - 4-methylquinoline-8-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. 4-methylquinoline CAS#: 491-35-0 [m.chemicalbook.com]
- 4. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Synthesis of 4-Methylquinoline-8-carboxylic Acid via Modified Doebner-von Miller Cyclization
Executive Summary
4-Methylquinoline-8-carboxylic acid is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for the synthesis of Neurokinin-3 (NK3) receptor antagonists (e.g., Osanetant derivatives) and other bioactive quinoline alkaloids.
This Application Note details a robust, self-validating protocol for synthesizing 4-methylquinoline-8-carboxylic acid from anthranilic acid and methyl vinyl ketone (MVK). Unlike general Doebner-von Miller protocols that often suffer from violent exotherms and polymerization side products, this method utilizes a Zinc Chloride (
Key Advantages of This Protocol
-
Regiocontrol: Exclusive formation of the 4-methyl isomer (vs. 2-methyl).
-
Safety: Stepwise addition at 0°C mitigates the risk of "runaway" exotherms typical of MVK reactions.
-
Purification: Relies on isoelectric precipitation (pH 4.0), minimizing the need for extensive chromatography.
Chemical Background & Mechanism[1][2][3][4][5][6]
The synthesis follows the Doebner-von Miller reaction pathway. The reaction between an aniline derivative (anthranilic acid) and an
Mechanistic Pathway[2][3]
-
Michael Addition: The amino group of anthranilic acid attacks the
-carbon of MVK. -
Cyclization: The carbonyl carbon of the pendant chain attacks the aromatic ring (ortho position).
-
Dehydration & Aromatization: Loss of water and subsequent oxidation (disproportionation or air oxidation) yields the fully aromatic quinoline system.
Diagram 1: Mechanistic Pathway (DOT)
Caption: Reaction mechanism showing the progression from Michael addition to the final aromatized quinoline scaffold.[1][2]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |
| Anthranilic Acid | 137.14 | 1.0 | 10.2 g | Starting Material |
| Methyl Vinyl Ketone (MVK) | 70.09 | 2.9 | 18.0 mL | Reactant (Electrophile) |
| Hydrochloric Acid (Conc.) | 36.46 | Excess | 30.0 mL | Solvent/Catalyst |
| Zinc Chloride ( | 136.30 | ~0.8 | 8.0 g | Lewis Acid Catalyst |
| Chloroform ( | 119.38 | - | ~200 mL | Extraction Solvent |
| Methanol | 32.04 | - | ~50 mL | Recrystallization |
⚠️ SAFETY WARNING: Methyl Vinyl Ketone (MVK) is highly toxic and a potent lachrymator. It can polymerize explosively. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves if possible.
Step-by-Step Procedure
Phase 1: Controlled Addition (0°C)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.
-
Solubilization: Add 10.2 g of anthranilic acid and 30 mL of concentrated HCl . Stir until the acid is mostly dissolved/suspended.
-
Cooling: Place the flask in an ice-water bath and cool to 0°C .
-
Addition: Add 18 mL of Methyl Vinyl Ketone dropwise over 20–30 minutes.
-
Critical: Do not allow the temperature to spike. The low temperature favors the initial Michael addition and prevents polymerization of MVK.
-
-
Induction: Allow the mixture to stir at 0°C for 30 minutes .
Phase 2: Cyclization (Reflux)
-
Catalyst Addition: Remove the ice bath. Add 8.0 g of anhydrous Zinc Chloride (
) to the reaction mixture. -
Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (reflux) for 4 hours .
-
Observation: The solution will darken significantly (dark brown/black) due to the formation of the quinoline and some polymeric byproducts.
-
Phase 3: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature and pour it onto ~100 g of crushed ice .
-
Initial Wash: Wash the acidic aqueous solution with Chloroform (
, 2 x 50 mL) .-
Purpose: This removes neutral non-polar impurities and polymers. The product (an amino acid) remains protonated and soluble in the aqueous acid layer. Discard the organic (chloroform) layer.
-
-
Precipitation: Carefully adjust the pH of the aqueous layer to pH 4.0 using 50% NaOH or saturated Sodium Acetate solution.
-
Extraction: Extract the aqueous suspension (or filter the solid if heavy precipitation occurs) with Chloroform (5 x 50 mL) .
-
Note: The free acid has limited solubility in water but extracts well into chloroform at this pH.
-
-
Drying: Combine the chloroform extracts, dry over anhydrous
, filter, and evaporate the solvent under reduced pressure.
Phase 4: Purification
-
Recrystallization: Dissolve the crude residue in a minimum amount of hot Methanol . Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: Collect the crystals by vacuum filtration.
-
Yield: Expected yield is approximately 45% (6.3 g) .
Characterization & Quality Control
The product should be validated using the following physical and spectral data.
| Parameter | Specification | Notes |
| Appearance | Tan to Yellow crystalline solid | Darkens upon prolonged air exposure |
| Melting Point | 182 – 183 °C | Lit.[8][9] Value [1] |
| Solubility | Soluble in Methanol, DMSO; Poor in Water | Dissolves in base (pH > 10) |
| 1H NMR (DMSO-d6) | Characteristic methyl singlet | |
| 1H NMR (Aromatic) | Deshielded protons at C2/C7 |
Workflow Diagram (DOT)
Caption: Operational workflow emphasizing the critical pH adjustment step for isolation.
Troubleshooting & Optimization
-
Low Yield / Polymerization:
-
Cause: Temperature uncontrolled during MVK addition.
-
Solution: Ensure the internal temperature remains near 0°C during addition. If the reaction turns into a solid black tar immediately, the addition was too fast.
-
-
Product Not Precipitating:
-
Cause: Incorrect pH.
-
Solution: The product is amphoteric. At pH < 2, it is a soluble cation (quinolinium). At pH > 7, it is a soluble anion (carboxylate). You must target pH 4.0–5.0 carefully. Use a pH meter, not just litmus paper.
-
-
Regioselectivity Issues:
References
-
Draper, P. M., & MacLean, D. B. (1968). Mass spectra of some deuterium labelled dimethylquinolines. Canadian Journal of Chemistry, 46(8), 1487-1497.
-
Source:[Link]
- Relevance: Primary source for the specific ZnCl2/HCl protocol and melting point d
-
- Bhat, C., et al. (2007). An improved process for the synthesis of quinoline derivatives. World Intellectual Property Organization, Patent WO2007060685A1. Source: Relevance: Validates the use of metal chlorides (FeCl3/ZnCl2) in modified Doebner-von Miller reactions for high yield.
-
PubChem. 4-Methylquinoline-8-carboxylic acid (CID 12597844).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Robinson Annulation [organic-chemistry.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Propose a mechanism for the following reaction. | Study Prep in Pearson+ [pearson.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 4-Quinolinecarboxylic acid 97 486-74-8 [sigmaaldrich.com]
- 10. connectsci.au [connectsci.au]
- 11. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 4-methylquinoline-8-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: 4-Methylquinoline-8-carboxylic Acid as a Versatile Ligand for Advanced Iridium(III) Complexes
Preamble: The Strategic Advantage of 4-Methylquinoline-8-carboxylic Acid in Iridium Chemistry
The field of organometallic chemistry continually seeks ligands that are more than mere spectators, ligands that impart specific, tunable, and advantageous properties to a metal center. 4-Methylquinoline-8-carboxylic acid (4-Me-8-COOH-Q) emerges as a ligand of exceptional strategic value for the design of functional Iridium(III) complexes. Its architecture is not accidental; it is a carefully orchestrated arrangement of functional groups designed to elicit desirable photophysical, catalytic, and biological activities.
Iridium(III) complexes are renowned for their robust chemical stability and unique electronic properties, stemming from strong spin-orbit coupling. This intrinsic feature facilitates highly efficient population of triplet excited states, making them exemplary candidates for phosphorescent emitters, photocatalysts, and photosensitizers.[1][2] The performance of these complexes, however, is critically dependent on the ligand sphere.
The 4-Me-8-COOH-Q ligand offers a three-pronged advantage:
-
The Quinoline Core: A rigid, aromatic N-heterocycle that provides a strong coordinating nitrogen atom, forming stable cyclometalated or coordination complexes with iridium.
-
The 8-Carboxylate Group (-COOH): This is the lynchpin of versatility. It acts as a robust anionic oxygen donor, enabling strong bidentate (N,O) chelation to the iridium center. This chelation enhances complex stability and influences the electronic structure. Furthermore, the carboxylic acid moiety serves as a prime handle for bioconjugation, improves aqueous solubility, and can introduce pH-responsive behavior.[3][4]
-
The 4-Methyl Group (-CH3): This seemingly simple substituent provides a subtle yet powerful tool for fine-tuning. Its electron-donating nature and steric profile can modulate the frontier orbital energies of the complex, thereby influencing emission wavelengths, quantum yields, and catalytic turnover rates.[5][6]
This guide provides a comprehensive overview, from the synthesis of the ligand and its iridium complexes to detailed protocols for their application in photocatalysis, cellular imaging, and photodynamic therapy (PDT), grounded in the causality behind each experimental choice.
Section 1: Synthesis of the 4-Methylquinoline-8-carboxylic Acid Ligand
Rationale for Synthetic Route
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. For 4-methylquinoline derivatives, the Doebner-von Miller reaction is a classic and effective approach, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. However, for installing the 8-carboxylic acid group, a more controlled strategy is often required. A common and reliable method involves the Combes quinoline synthesis followed by oxidation, or starting from a pre-functionalized aniline.
Here, we present a robust protocol adapted from established methodologies for quinoline synthesis, which offers good yields and accessibility of starting materials.[7][8] The logic is to first construct the 4-methylquinoline core and then introduce the carboxylic acid functionality.
Experimental Protocol: Ligand Synthesis
This protocol outlines a plausible two-step synthesis starting from 2-aminobenzoic acid.
Step 1: Synthesis of 4-Methyl-8-iodoquinoline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodoaniline (10 mmol), glycerol (30 mmol), and concentrated sulfuric acid (15 mL) cautiously.
-
Reagent Addition: Slowly add crotonaldehyde (12 mmol) to the mixture while stirring. The addition should be exothermic; maintain control by cooling the flask in an ice bath if necessary.
-
Reflux: Heat the reaction mixture to 130-140 °C and maintain reflux for 3-4 hours. The color of the mixture will darken significantly.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto 200 g of crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is ~8-9. This step must be performed in an ice bath to manage the heat generated. A precipitate will form.
-
Extraction: Extract the product into dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-8-iodoquinoline as a solid.
Step 2: Carboxylation to 4-Methylquinoline-8-carboxylic acid
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 4-methyl-8-iodoquinoline (5 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Grignard Formation (or Lithiation): Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 equivalents, 5.5 mmol) dropwise. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours at -78 °C. Alternatively, pour the reaction mixture over an excess of crushed dry ice.
-
Quenching and Work-up: Allow the mixture to warm to room temperature. Quench the reaction by adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Isolation: A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Methylquinoline-8-carboxylic acid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the 4-Me-8-COOH-Q ligand.
Section 2: Synthesis and Characterization of an Iridium(III) Complex
Rationale for Complex Synthesis
The synthesis of heteroleptic Ir(III) complexes of the type [(C^N)₂Ir(N^O)] is a well-established and highly modular approach. It typically proceeds in two stages: first, the synthesis of a chloro-bridged iridium dimer, [(C^N)₂Ir(μ-Cl)]₂, from IrCl₃ and the cyclometalating ligand (C^N). Second, the reaction of this dimer with the ancillary ligand (N^O), in this case, 4-Me-8-COOH-Q. This method allows for the independent variation of both the cyclometalating and ancillary ligands, providing precise control over the final complex's properties. 2-phenylpyridine (ppy) is chosen here as a canonical C^N ligand for its well-understood electronic and photophysical impact.
Experimental Protocol: Synthesis of [(ppy)₂Ir(4-Me-8-COO-Q)]
Step 1: Synthesis of the Chloro-Bridged Dimer, [(ppy)₂Ir(μ-Cl)]₂
-
Reaction Setup: Combine Iridium(III) chloride hydrate (IrCl₃·nH₂O, 1 mmol) and 2-phenylpyridine (ppy, 2.5 mmol) in a mixture of 2-ethoxyethanol and water (3:1 v/v, 20 mL).
-
Reflux: Heat the mixture to reflux (approx. 135 °C) under a nitrogen atmosphere for 24 hours. A yellow precipitate will form.
-
Isolation: Cool the reaction to room temperature. Collect the yellow solid by filtration, wash thoroughly with methanol, and then with diethyl ether.
-
Purification: The resulting dimer is often pure enough for the next step. If needed, it can be recrystallized from a solvent mixture like DCM/methanol.
Step 2: Coordination of the 4-Me-8-COOH-Q Ligand
-
Reaction Setup: In a 100 mL Schlenk flask, suspend the iridium dimer [(ppy)₂Ir(μ-Cl)]₂ (0.1 mmol) and the 4-Methylquinoline-8-carboxylic acid ligand (0.22 mmol) in 2-ethoxyethanol (20 mL).
-
Base Addition: Add sodium carbonate (Na₂CO₃, 0.5 mmol) to the suspension. The base is crucial for deprotonating the carboxylic acid, facilitating its coordination to the iridium center.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 12-16 hours. The reaction progress can often be monitored by TLC.
-
Work-up: Cool the reaction to room temperature. Add water (50 mL) to precipitate the crude product.
-
Isolation: Collect the solid by filtration and wash with water, followed by small portions of cold ethanol and hexane to remove unreacted starting materials.
-
Purification: Purify the crude complex using column chromatography on silica gel. A typical eluent system would be a gradient of DCM/methanol. The desired product is usually a brightly colored, phosphorescent band. Collect the relevant fractions and remove the solvent under reduced pressure to yield the final complex, [(ppy)₂Ir(4-Me-8-COO-Q)].
Characterization Data
The synthesized complex should be rigorously characterized to confirm its identity and purity.
| Technique | Expected Observation | Rationale |
| ¹H NMR | Complex spectrum with downfield shifts of ppy and quinoline protons compared to free ligands. Absence of the carboxylic acid proton peak (~13-14 ppm). | Coordination to the paramagnetic Ir(III) center deshields the ligand protons. Deprotonation removes the -COOH proton signal. |
| ESI-MS | A peak corresponding to the [M+H]⁺ or [M-H]⁻ ion with the characteristic isotopic pattern for iridium. | Confirms the molecular weight of the complex.[9] |
| UV-Vis Absorption | Intense bands <350 nm (π-π* ligand-centered, LC). Broader, less intense bands from 350-500 nm (metal-to-ligand charge transfer, MLCT).[1] | Provides information on the electronic transitions within the complex. |
| Photoluminescence | Emission in the visible region (e.g., 550-650 nm) upon excitation at an MLCT band. Microsecond-range lifetime. | Characteristic of phosphorescence from a triplet excited state, enabled by the heavy iridium atom.[10] |
| X-ray Crystallography | Distorted octahedral geometry around the Ir(III) center with two cyclometalated ppy ligands and one bidentate N,O-coordinated 4-Me-8-COO-Q ligand. | Provides definitive structural proof.[9][11] |
Complexation Workflow Diagram
Caption: General workflow for the synthesis of the target Ir(III) complex.
Section 3: Applications and Protocols
The unique structural features of [(ppy)₂Ir(4-Me-8-COO-Q)] make it a promising candidate for several high-impact applications.
Application I: Homogeneous Photocatalysis
Rationale: The long-lived triplet excited state of the Ir(III) complex can engage in energy or electron transfer processes, making it an effective photocatalyst.[12] Iridium complexes are particularly adept at catalyzing reactions like transfer hydrogenation.[13]
Protocol: Photocatalytic Reduction of Acetophenone
-
Materials: [(ppy)₂Ir(4-Me-8-COO-Q)] (catalyst), acetophenone (substrate), sodium formate (HCOONa, hydrogen source), and a suitable solvent (e.g., acetonitrile/water mixture).
-
Reaction Setup: In a quartz reaction vessel, dissolve acetophenone (0.5 mmol), sodium formate (1.5 mmol), and the iridium catalyst (0.005 mmol, 1 mol%) in 5 mL of acetonitrile/water (4:1).
-
Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen, which can quench the excited state of the catalyst.
-
Irradiation: Place the sealed vessel in a photoreactor equipped with a cooling fan and irradiate with a 450 nm LED lamp (or a compact fluorescent lamp). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR to determine the conversion of acetophenone to 1-phenylethanol.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and remove the solvent to obtain the product.
Application II: Phosphorescent Bioimaging
Rationale: The complex's strong phosphorescence, large Stokes shift, and long emission lifetime are highly advantageous for cellular imaging, as they minimize interference from cellular autofluorescence.[14][15] The carboxylate group can enhance cell permeability and provides a potential site for targeting specific organelles by conjugation to a targeting moiety.
Protocol: Confocal Microscopy of Live Cells
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) onto glass-bottomed confocal dishes and culture in appropriate media until they reach 60-70% confluency.
-
Complex Preparation: Prepare a 1 mM stock solution of [(ppy)₂Ir(4-Me-8-COO-Q)] in DMSO.
-
Incubation: Dilute the stock solution in fresh cell culture media to a final working concentration (e.g., 5-10 μM). Remove the old media from the cells, wash once with phosphate-buffered saline (PBS), and add the media containing the iridium complex.
-
Staining: Incubate the cells at 37 °C in a CO₂ incubator for a specified time (e.g., 1-4 hours).
-
Washing: Remove the loading solution and wash the cells three times with pre-warmed PBS to remove any non-internalized complex.
-
Imaging: Add fresh media or imaging buffer to the dish. Image the cells using a laser scanning confocal microscope.
-
Excitation: Use a laser line appropriate for the complex's absorption, typically 405 nm or 488 nm.
-
Emission: Collect the phosphorescence using a detection window centered around the emission maximum (e.g., 570-650 nm).
-
Co-localization (Optional): To determine subcellular localization, co-stain with organelle-specific dyes like MitoTracker Red (for mitochondria) or LysoTracker Green (for lysosomes).[16]
-
Application III: Photodynamic Therapy (PDT)
Rationale: Upon light excitation, the triplet state of the iridium complex can transfer its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂), which can induce cancer cell death.[16][17] The efficacy of this process makes such complexes potent photosensitizers.
Protocol: In Vitro Photocytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the iridium complex in culture media. Treat the cells with these different concentrations. For each concentration, prepare two identical sets of wells: one for "dark toxicity" and one for "light toxicity".
-
Incubation: Incubate the plates for a set period (e.g., 4-6 hours) to allow for cellular uptake of the complex.
-
Irradiation: Wash the cells with PBS. Add fresh media. Expose the "light toxicity" plate to a specific wavelength of light (e.g., 450 nm) for a defined duration (e.g., 10-30 minutes) using a calibrated light source. Keep the "dark toxicity" plate wrapped in foil.
-
Post-Irradiation Incubation: Return both plates to the incubator for another 24-48 hours.
-
Viability Assessment (MTT): Add MTT reagent to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with DMSO or a solubilization buffer. Read the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot viability versus concentration and determine the IC₅₀ values (the concentration required to inhibit 50% of cell growth) for both dark and light conditions. A high phototoxicity index (PI = IC₅₀(dark) / IC₅₀(light)) indicates effective photosensitizing activity.
Application Workflows Diagram
Caption: Summary of workflows for the primary applications of the Ir(III) complex.
References
- Title: Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations.
- Title: Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo.
- Title: Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities.
- Title: Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes.
- Title: Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands.
- Title: Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III) Complexes Based on Quinoline Derivatives and Different β-Diketonate Ligands.
- Title: Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities.
- Title: Effect of pH on the photophysical properties of two new carboxylic-substituted iridium(III) complexes.
- Title: Synthesis, Crystal Structure and Photophysical Properties of Iridium(Ⅲ) Complex Based on 4-methyl-2-phenylquinoline and Pentane-2,4-dione Ligands.
- Title: Highly Efficient Phosphorescence From Cyclometallated Iridium(III) Compounds.
- Title: Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6 - PMC.
- Title: Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling.
- Title: Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging.
- Title: Design and synthesis of lipid-mimetic cationic iridium complexes and their liposomal formulation for in vitro and in vivo application in luminescent bioimaging.
- Title: A Photodynamic and Photochemotherapeutic Platinum‐Iridium Charge‐Transfer Conjugate for Anticancer Therapy.
- Title: CN111808111A - Iridium complex and preparation method thereof, photodynamic therapy drug.
- Title: An improved process for the synthesis of quinoline derivatives.
- Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the photophysical properties of two new carboxylic-substituted iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111808111A - Iridium complex and preparation method thereof, photodynamic therapy drug - Google Patents [patents.google.com]
- 5. Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities [beilstein-journals.org]
- 14. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of lipid-mimetic cationic iridium complexes and their liposomal formulation for in vitro and in vivo application in luminescent bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
Application Note: Synthesis of Luminescent Metal Complexes Using Quinoline-8-Carboxylic Acid Derivatives
Executive Summary
This application note details the synthesis and characterization of luminescent metal complexes utilizing quinoline-8-carboxylic acid (8-QCA) and its derivatives. Unlike the ubiquitous 8-hydroxyquinoline (8-HQ), the 8-QCA scaffold offers a distinct N,O-donor set where the hard carboxylate oxygen enhances stability with hard Lewis acids (Lanthanides), while the quinoline nitrogen facilitates metal-to-ligand charge transfer (MLCT) in transition metals (Iridium, Ruthenium).
This guide provides validated protocols for two distinct classes of luminescent materials:
-
Lanthanide (Eu³⁺/Tb³⁺) Sensitizers: Utilizing the "Antenna Effect" for sharp, line-like emission.
-
Cyclometalated Iridium(III) Phosphors: Using 8-QCA as an ancillary ligand to tune deep-red emission for OLED applications.
Ligand Design & Preparation
Context: While some 8-QCA derivatives are commercially available, custom functionalization allows for solubility tuning and emission shifting.
Synthetic Pathway (Ligand Precursor)
If the specific 8-QCA derivative is unavailable, it is best synthesized via the oxidation of 8-methylquinoline derivatives.
Protocol:
-
Starting Material: 8-methylquinoline (substituted as necessary).
-
Oxidant: Selenium Dioxide (SeO₂) for selective oxidation or Potassium Permanganate (KMnO₄) for exhaustive oxidation.
-
Conditions: Reflux in Pyridine/Water (SeO₂) or aqueous t-BuOH (KMnO₄).
-
Purification: Acid-base extraction. The amphoteric nature of the quinoline nitrogen and carboxylic acid allows purification by precipitating at the isoelectric point (pH ~3.5–4.5).
Protocol A: Lanthanide (Ln³⁺) Complex Synthesis
Target: Europium (Red) and Terbium (Green) complexes. Mechanism: The 8-QCA ligand absorbs UV light and transfers energy to the Ln³⁺ excited state via the triplet state (Antenna Effect).
Materials
-
LnCl₃[1]·6H₂O or Ln(NO₃)₃·6H₂O (99.9% purity).
-
Quinoline-8-carboxylic acid derivative (Ligand, L).[2]
-
Sodium Hydroxide (NaOH) or Triethylamine (TEA).
-
Solvent: Ethanol/Water (9:1 v/v).
Step-by-Step Methodology
-
Ligand Deprotonation: Dissolve 3.0 equivalents of Ligand (L) in Ethanol. Add 3.0 equivalents of NaOH (1M aqueous solution) dropwise. Stir for 30 mins at room temperature to generate the sodium salt (NaL).
-
Critical Parameter: Ensure pH is neutral to slightly basic (pH 7–8) to ensure carboxylate coordination without forming insoluble hydroxides.
-
-
Metal Addition: Dissolve 1.0 equivalent of Ln salt in a minimal amount of water. Add this dropwise to the ligand solution.
-
Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. A heavy precipitate usually forms.
-
Isolation: Cool to room temperature. Filter the precipitate.[3]
-
Purification: Wash the solid sequentially with:
-
Cold water (removes NaCl/NaNO₃).
-
Cold ethanol (removes unreacted ligand).
-
Diethyl ether (facilitates drying).
-
-
Drying: Dry under vacuum at 60°C for 12 hours.
Troubleshooting Table (Ln-Series)
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | Ligand not fully deprotonated. | Check pH; add dilute NaOH until pH ~7.5. |
| Luminescence Quenching | Coordination of water molecules.[4] | Dry final product thoroughly; consider using a synergistic ligand (e.g., phenanthroline) to displace water. |
| Broad Emission Band | Ligand fluorescence (incomplete energy transfer). | The triplet level of the ligand may not match the Ln³⁺ resonance level. Verify energy gap ( |
Protocol B: Cyclometalated Iridium(III) Complex Synthesis
Target: Heteroleptic Ir(III) complexes
Workflow Diagram
Caption: Two-step synthesis of heteroleptic Iridium(III) complexes involving dimer formation and subsequent bridge cleavage by 8-QCA.
Step-by-Step Methodology
Step 1: Synthesis of the Dimer
-
Combine
and the cyclometalating ligand ( , e.g., 2-phenylpyridine) in a 1:2.2 molar ratio. -
Solvent: 2-ethoxyethanol/water (3:1 v/v).
-
Reflux at 110°C for 24 hours under Nitrogen.
-
Cool and add water to precipitate the yellow/orange dimer. Filter and wash with water/methanol.[3]
Step 2: Ancillary Ligand Coordination (The 8-QCA Step)
-
Suspend the Dimer (0.1 mmol) and 8-QCA (0.22 mmol) in 2-ethoxyethanol (10 mL).
-
Add Sodium Carbonate (
, 1.0 mmol) to deprotonate the carboxylic acid.-
Expert Insight: Carbonate is preferred over hydroxide here to prevent degradation of the sensitive fluoro-substituted
ligands often used in these syntheses.
-
-
Heat to 100°C for 12–16 hours under inert atmosphere (
or Ar). -
Workup: Remove solvent under reduced pressure. Dissolve residue in Dichloromethane (DCM).
-
Purification: Flash column chromatography on Silica gel.
-
Eluent: DCM:Methanol (98:2 to 95:5). 8-QCA complexes are polar; gradient elution is often required.
-
Photophysical Characterization & Validation[4][5]
Energy Transfer Mechanism (Lanthanides)
The efficiency of the Ln-complex depends on the "Antenna Effect."[1] The 8-QCA triplet state (
Caption: Jablonski diagram illustrating the Antenna Effect: Ligand absorption -> Intersystem Crossing (ISC) -> Energy Transfer to Metal -> Emission.
Expected Data Parameters
| Parameter | Eu(III)-8QCA Complex | Ir(III)-8QCA Complex | Method |
| Excitation ( | 280–350 nm (Ligand | 350–450 nm (MLCT) | UV-Vis Spectroscopy |
| Emission ( | 612 nm (sharp, | 600–700 nm (broad) | PL Spectroscopy |
| Quantum Yield ( | 10–40% (Solid state) | 40–90% (Solution) | Integrating Sphere |
| Lifetime ( | 0.5 – 1.5 ms | 0.5 – 5.0 | TCSPC |
References
-
Gao, Q., et al. (2009). "Two binuclear lanthanide complexes with 4-quinoline carboxylic acid: crystal structures and luminescent properties." Journal of Coordination Chemistry. Link
- Beeby, A., et al. (1999). "Luminescence from Lanthanide(III) ions in solution." Journal of the Chemical Society, Perkin Transactions 2.
-
Tong, J., et al. (2023).[5] "Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4-quinoline Carboxylic Acid Derived Ligands." European Journal of Inorganic Chemistry. Link
-
Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry. (Standard Nonoyama Protocol Reference). Link
-
Schmid, B., et al. (1994). "Structure and Photophysics of Iridium(III) Complexes." Inorganic Chemistry. Link
Sources
- 1. "SYNTHESIS AND CHARACTERIZATION OF CARBOXYLATE COMPLEXES OF LANTHANIDE " by Zewdu Gebeyehu and Charles E. Milliron [digitalcommons.gaacademy.org]
- 2. 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Polymerization of Methyl Vinyl Ketone in Quinoline Synthesis
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the Combes synthesis of quinolines using methyl vinyl ketone (MVK). This resource provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to address the primary challenge in this synthesis: the acid-catalyzed polymerization of MVK. Our goal is to equip you with the expertise to enhance quinoline yield, simplify purification, and ensure the reproducibility of your results.
The Core Challenge: MVK Polymerization in Acidic Media
The Combes quinoline synthesis is a robust method for creating substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3] When methyl vinyl ketone is used as a reactive and versatile precursor, a significant competing reaction arises. The strong acids required for the cyclization step of the Combes synthesis, such as concentrated sulfuric acid or polyphosphoric acid, are potent initiators of cationic polymerization of MVK.[4]
This unwanted side reaction rapidly consumes the MVK monomer, leading to significantly reduced yields of the desired quinoline product and the formation of polymeric byproducts that complicate purification. Understanding the underlying mechanism of this polymerization is key to devising effective preventative strategies.
Mechanism of Acid-Catalyzed MVK Polymerization
-
Initiation: A proton from the strong acid catalyst adds to the carbonyl oxygen of MVK, forming a resonance-stabilized carbocation.
-
Propagation: This carbocation is highly electrophilic and readily attacks the double bond of another MVK monomer, forming a new carbon-carbon bond and regenerating the carbocation at the end of the growing polymer chain.
-
Termination: The polymerization process continues until the chain is terminated, which can occur through various mechanisms, or until the monomer is depleted.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Combes synthesis with MVK and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of Quinoline Product with Formation of a Thick, Intractable Residue
-
Primary Cause: Rapid, uncontrolled polymerization of MVK upon its introduction to the acidic reaction mixture.
-
Solution 1: Slow, Controlled Addition of MVK: Instead of adding MVK as a single portion, introduce it slowly and dropwise to the stirred solution of aniline in acid over an extended period (e.g., 15-30 minutes).[5] This maintains a low instantaneous concentration of the monomer, favoring the desired reaction with the aniline over self-polymerization.
-
Solution 2: Temperature Management: Maintain the reaction at a controlled, moderate temperature (e.g., 70-75°C) during the addition of MVK and the initial phase of the reaction.[5] While the Combes synthesis often requires heating for cyclization, excessive temperatures can accelerate the rate of polymerization.
-
Solution 3: Use of a Co-catalyst System: An improved process utilizes a dual catalyst system, such as ferric chloride supported on silica (silferc) and anhydrous zinc chloride.[5] This approach can facilitate the reaction under milder conditions, potentially reducing the propensity for polymerization.
Issue 2: Quinoline Product is Contaminated with Polymeric Byproducts, Complicating Purification
-
Primary Cause: Even with controlled addition, some polymerization is occurring, and the resulting polymer is co-extracted with the quinoline product.
-
Solution 1: Optimized Work-up Procedure: After basifying the reaction mixture with a solution like 10% NaOH, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate).[5] The polymer may have different solubility characteristics than the quinoline product. Consider a multi-step extraction or a solvent screen to selectively extract the desired product.
-
Solution 2: Purification via Column Chromatography: While not always economical for large-scale processes, column chromatography is a highly effective method for separating the quinoline product from polymeric impurities.[5] A gradient elution from a non-polar solvent to a more polar solvent on silica gel can effectively separate the target molecule.
-
Solution 3: Distillation: For quinolines that are sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method to separate the monomeric product from the non-volatile polymer.
Issue 3: Inconsistent Reaction Yields and Purity Between Batches
-
Primary Cause: The inherent reactivity of MVK and its tendency to spontaneously polymerize, even during storage.[6] The quality of the starting MVK can significantly impact the reaction outcome.
-
Solution 1: Use of Stabilized MVK and Proper Storage: MVK is typically stored with an inhibitor like hydroquinone to prevent spontaneous polymerization.[6] Ensure you are using MVK that has been properly stored (typically at 2-8°C) and contains a stabilizer.
-
Solution 2: Freshly Purify MVK Before Use: If you suspect the quality of your MVK is compromised, or for highly sensitive reactions, consider purifying it by distillation immediately before use. This removes any pre-formed oligomers and decomposition products.
-
Solution 3: Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions initiated by atmospheric oxygen and moisture, leading to more consistent results.[5]
Frequently Asked Questions (FAQs)
Q1: Can I use a standard radical polymerization inhibitor like hydroquinone in my Combes synthesis?
While hydroquinone is excellent for preventing radical polymerization during storage, its effectiveness in the strongly acidic conditions of the Combes synthesis is limited.[6] The primary polymerization pathway in this reaction is cationic, not radical. Therefore, strategies focused on controlling reaction conditions (slow addition, temperature control) are more effective than relying on radical inhibitors.
Q2: Are there alternative, milder catalysts for the Combes synthesis with MVK?
Yes, research has shown that catalysts like indium(III) chloride on silica gel can promote the reaction of anilines with alkyl vinyl ketones under microwave irradiation, often without a solvent.[7] Such methods can offer higher yields and simpler work-up procedures. Polyphosphoric acid (PPA) or its ester derivatives can also be more effective dehydrating agents than concentrated sulfuric acid in some cases.[2]
Q3: My reaction involves a substituted aniline. How does this affect the potential for MVK polymerization?
The electronic nature of the substituents on the aniline can influence the rate of the initial condensation step. Electron-donating groups on the aniline can increase its nucleophilicity, potentially accelerating the desired reaction with MVK and competing more effectively with polymerization. Conversely, strongly electron-withdrawing groups can slow down the condensation, giving polymerization more opportunity to occur.[1]
Q4: What is the role of each catalyst in the dual "silferc" and zinc chloride system?
In the patented improved process, the ferric chloride supported on silica (silferc) likely acts as a Lewis acid to activate the MVK and facilitate the initial Michael-type addition of the aniline. The subsequent addition of anhydrous zinc chloride, a stronger Lewis acid, promotes the cyclization and dehydration steps to form the quinoline ring.[5]
Q5: How can I confirm that the byproduct I'm seeing is indeed poly(methyl vinyl ketone)?
The polymer will typically appear as a sticky, viscous oil or an amorphous solid. Spectroscopic analysis can confirm its identity. In the ¹H NMR spectrum, the characteristic vinyl proton signals of the MVK monomer (around 5.9-6.3 ppm) will be absent, and you will see broad signals corresponding to the polymer backbone.[8]
Experimental Protocols and Visualizations
Protocol: Improved Combes Synthesis of 4-Methyl-6-methoxyquinoline
This protocol is adapted from an improved, higher-yield procedure that mitigates MVK polymerization.[5]
Materials:
-
4-methoxyaniline
-
Methyl vinyl ketone (MVK), stabilized
-
Acetic acid
-
Activated "silferc" (ferric chloride on silica gel)
-
Anhydrous zinc chloride
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-methoxyaniline (1.0 g, 8.1 mmol) in acetic acid (10 mL) in a round-bottom flask, add activated silferc (1.3 g, corresponding to 8.1 mmol ferric chloride) under a nitrogen atmosphere.
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Add methyl vinyl ketone (0.62 g, 8.9 mmol) slowly, dropwise, over a period of 15 minutes.
-
Heat the reaction mixture to 70°C and maintain the temperature between 70-75°C for one hour.
-
Add anhydrous zinc chloride (1.1 g, 8.1 mmol) to the reaction mixture.
-
Increase the temperature to reflux and continue heating for an additional two hours.
-
Cool the reaction mixture to room temperature and filter to remove the solid catalyst.
-
Carefully basify the filtrate with a 10% NaOH solution until it is alkaline.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Workflow Diagrams
Quantitative Data Summary
| Parameter | Classical Approach | Improved Protocol[5] | Rationale for Improvement |
| MVK Addition | All at once | Slow, dropwise over 15 min | Minimizes instantaneous MVK concentration, reducing polymerization. |
| Catalyst System | Single strong acid (e.g., H₂SO₄) | Dual catalyst: Silferc then ZnCl₂ | Allows for milder initial conditions and targeted catalysis for each step. |
| Initial Temp. | Often heated directly to reflux | 70-75°C during addition | Lower initial temperature disfavors the kinetics of polymerization. |
| Typical Yield | Variable, often low | 60-65% | Optimized conditions favor quinoline formation over side reactions. |
References
- Kamal, A., et al. (2007). An improved process for the synthesis of quinoline derivatives.
-
Thummel, R. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995. [Link]
-
Wikipedia. (2023). Methyl vinyl ketone. [Link]
-
Al-Hussain, S. A., & Al-Bayati, R. I. (2014). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Semantic Scholar. [Link]
-
Name Reaction. Combes Quinoline Synthesis. [Link]
- D'Ippolito, S. A., & Newman, M. S. (1953). Stabilizing polymerized methyl vinyl ketone.
-
Wikipedia. (2023). Combes quinoline synthesis. [Link]
-
Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. [Link]
-
Ranu, B. C., et al. (2002). Microwave-assisted simple synthesis of quinolines from anilines and alkyl vinyl ketones on the surface of silica gel in the presence of indium(III) chloride. ResearchGate. [Link]
-
Brown, H. C., & Kabalka, G. W. (1970). Facile reaction of organoboranes with methyl vinyl ketone. Convenient new ketone synthesis via hydroboration. Journal of the American Chemical Society, 92(3), 714–715. [Link]
-
Lunn, J. D., et al. (2017). Controlled radical polymerization of vinyl ketones using visible light. Royal Society of Chemistry. [Link]
- Ember, G. (1975). Acid catalyzed, liquid phase preparation of methyl vinyl ketone.
-
Singh, R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
National Toxicology Program. (1991). Methyl vinyl ketone. [Link]
Sources
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. US3928457A - Acid catalyzed, liquid phase preparation of methyl vinyl ketone - Google Patents [patents.google.com]
- 5. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 6. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
separation of 4-methylquinoline isomers by column chromatography
Technical Support Center: Separation of 4-Methylquinoline Isomers
Current Status: Online Agent: Senior Application Scientist (Chromatography Division) Ticket ID: #MQ-ISO-SEP-001
Executive Summary
Separating 4-methylquinoline (Lepidine) from its isomers (e.g., 2-methylquinoline, 8-methylquinoline) is a classic challenge in heterocyclic chemistry. The difficulty arises not just from structural similarity, but from the basic nitrogen atom common to all isomers. On standard silica gel, this nitrogen interacts strongly with acidic silanol groups, leading to peak tailing and co-elution.
This guide moves beyond standard protocols, utilizing pKa-driven selectivity and mobile phase engineering to achieve baseline resolution.
Part 1: The Science of Separation (Mechanism)
To troubleshoot effectively, you must understand the underlying interaction mechanisms. The separation order is dictated by two factors: Basicity (pKa) and Steric Accessibility of the nitrogen lone pair.
| Isomer | Common Name | pKa (approx.)[1][2][3] | Steric Hindrance | Elution Order (Silica)* |
| 8-Methylquinoline | - | ~5.03 | High (Peri-interaction) | 1st (Fastest) |
| 2-Methylquinoline | Quinaldine | ~5.80 | Moderate (Ortho-effect) | 2nd |
| 4-Methylquinoline | Lepidine | ~5.67 | Low (Para-like) | 3rd (Slowest) |
*Note: Elution order assumes a standard Normal Phase Silica method. 4-Methylquinoline elutes last because its nitrogen lone pair is the most accessible to acidic silanols, creating the strongest "drag" on the column.
Part 2: Standard Operating Procedure (SOP)
Workflow Diagram: Method Development
The following decision tree outlines the logical flow for optimizing your separation conditions.
Caption: Logic flow for neutralizing silanol interactions during method development.
Detailed Protocol: The "Amine-Modified" Silica Method
Use this protocol for standard purification of gram-scale quantities.
1. Stationary Phase Selection:
-
Recommended: Spherical Silica Gel (40–63 µm).
-
Alternative: Basic Alumina (Activity Grade III). If using Alumina, omit TEA.
2. Mobile Phase Preparation:
-
Base Solvent: Hexane / Ethyl Acetate (Start with 90:10).
-
The Modifier (Critical): Add 1.0% Triethylamine (TEA) or 1.0% Ammonium Hydroxide (25% aq) to the mobile phase.
-
Why? The amine modifier saturates the acidic silanol sites on the silica, preventing the quinoline nitrogen from sticking. This sharpens the peaks significantly.
-
3. Column Equilibration:
-
Flush the column with at least 3 Column Volumes (CV) of the modifier-containing mobile phase before loading the sample.
-
Failure to do this will result in the first few fractions tailing as the modifier is stripped by the silica.
4. Sample Loading:
-
Technique: Dry Loading is superior for isomers.
-
Dissolve crude in minimal DCM, mix with silica (ratio 1:2), and evaporate to a free-flowing powder. Load this powder on top of the pre-equilibrated column.
5. Elution Gradient:
-
0–5 min: Isocratic 5% EtOAc in Hexane (+1% TEA).
-
5–20 min: Linear gradient to 30% EtOAc in Hexane (+1% TEA).
-
Note: 4-Methylquinoline will typically elute after 8-methylquinoline.
Part 3: Troubleshooting & FAQs
Q1: My peaks are still tailing despite adding TEA. What now?
Diagnosis: The silica activity might be too high, or the mass loading is overloading the buffering capacity of the TEA. Corrective Action:
-
Switch to Basic Alumina: Alumina is naturally basic and repels the basic quinoline nitrogen, often yielding sharp peaks with zero modifiers.
-
Use "Amine-Functionalized" Silica: Use a pre-packed NH2 (Amino) column. This stationary phase physically bonds the amine to the silica, eliminating the need for mobile phase additives.
Q2: I cannot separate 2-Methylquinoline from 4-Methylquinoline. They co-elute.
Diagnosis: These two isomers have very similar pKa values (~5.8 vs 5.67) and polarities. Standard silica relies mostly on polarity. Corrective Action: You need Shape Selectivity (Pi-Pi interactions).
-
Switch to Reverse Phase (C18): Use a high pH buffer (Ammonium Bicarbonate, pH 10). At high pH, both species are neutral (unprotonated).
-
Use a Phenyl-Hexyl Column: This phase interacts with the pi-electrons of the quinoline ring. The steric difference between the 2-methyl (ortho) and 4-methyl (para) positions will cause them to interact differently with the phenyl ring on the column, often resolving the pair where C18 fails.
Q3: My recovery of 4-Methylquinoline is low (<60%). Where did it go?
Diagnosis: Irreversible adsorption. The basic nitrogen has formed a salt with a particularly acidic site on the silica or metal impurities in the silica. Corrective Action:
-
Wash Step: At the end of the run, flush with DCM : Methanol : NH4OH (90:10:1) . This strong polar/basic mix will strip any remaining compound.
-
Check Silica Quality: Use "Acid-Washed" or high-purity silica with low metal content to reduce chelation.
Part 4: Data Reference Table
| Parameter | 4-Methylquinoline | 2-Methylquinoline | 8-Methylquinoline |
| Structure | Para-substituted (accessible N) | Ortho-substituted (shielded N) | Peri-substituted (highly shielded N) |
| Boiling Point | 261–263 °C | 247 °C | 248 °C |
| pKa | 5.67 | ~5.80 | 5.03 |
| TLC Rf (Hex/EtOAc 8:2) | ~0.25 (Lowest) | ~0.30 | ~0.45 (Highest) |
| Best Separation Mode | Normal Phase (+TEA) | Normal Phase (+TEA) | Normal Phase (Standard) |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and purification of heterocyclic bases).
-
PubChem Database. (2024). Compound Summary: 4-Methylquinoline (Lepidine).[4] National Center for Biotechnology Information. [Link]
-
Teledyne ISCO. (2018). Flash Chromatography Guide: Purifying Basic Compounds. (Source for amine modifier protocols and silica interactions). [Link]
-
Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Authoritative text on silanol interactions and tailing mechanisms).
Sources
optimizing acid catalyst concentration for Doebner-Miller condensation
Topic: Optimizing Acid Catalyst Concentration for Quinoline Synthesis
Current Status: Online Agent: Senior Application Scientist Ticket ID: DM-OPT-2024 Subject: Troubleshooting Yield, Tar Formation, and Exotherms in Quinoline Synthesis
Diagnostic Hub: Why is my reaction failing?
In the Doebner-Miller condensation, the acid catalyst acts as a double-edged sword. It is required to activate the
Use this matrix to diagnose your specific issue based on acid concentration parameters:
| Symptom | Probable Acid-Related Cause | Mechanistic Failure Point | Corrective Action |
| Massive Tar/Charring | [H+] too high or addition too fast. | Acid-catalyzed polymerization of the | Dilution/Biphasic: Switch to 4M–6M HCl or use a biphasic system (Toluene/H₂O) to sequester the vinyl ketone. |
| No Reaction / Low Conversion | [H+] too low or Amine Deactivation . | Carbonyl oxygen is not sufficiently protonated to overcome the activation energy for nucleophilic attack. | Concentration Ramp: Increase acid concentration to 8M–10M or add a Lewis Acid co-catalyst (e.g., ZnCl₂, I₂). |
| Violent Exotherm | Uncontrolled Catalysis . | High acid concentration accelerates the aldol condensation (precursor step) too rapidly. | Controlled Addition: Do not mix all reagents at once. Drip the aldehyde/ketone into the refluxing acid/aniline mixture. |
| Regioselectivity Issues | Thermodynamic vs. Kinetic Control . | Acid strength alters the reversibility of the initial Michael addition. | Switch Acid Type: Stronger acids (HCl) tend to favor thermodynamic products; Lewis acids may alter selectivity. |
The "Goldilocks" Zone: Theory of Acid Load
To optimize yield, you must balance two competing protonation events. The reaction requires the protonation of the carbonyl oxygen (Activation) but must minimize the protonation of the aniline nitrogen (Deactivation), as the anilinium ion is non-nucleophilic.
The Hammett Acidity Function ( )
Standard pH is insufficient for these high-concentration acidic media. You are optimizing for the Hammett Acidity Function .
-
Target Window:
between -2 and -4. -
Mechanism: At this acidity, the equilibrium favors the free amine enough to allow nucleophilic attack, while the carbonyl is sufficiently activated.
Visualization: The Mechanistic Pathway & Failure Modes
The following diagram illustrates the critical decision points where acid concentration dictates the pathway between Product (Quinoline) and Waste (Tar).
Figure 1: Reaction pathway showing the critical divergence between the desired Michael addition and the undesired polymerization (tar formation) driven by excess acidity.
Optimized Experimental Protocols
Do not rely on "Standard Operating Procedures" from 19th-century literature. Use these modern, optimized protocols to control acid concentration effects.
Protocol A: The "Controlled Addition" Method (Single Phase)
Best for: Standard synthesis using HCl.
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of Aniline in 6M HCl (approx. 2.5 eq of acid).
-
Note: Do not use Conc. HCl (12M) initially; it promotes immediate charring.
-
-
Heating: Heat the aniline/acid mixture to a gentle reflux (
). -
The Critical Step (Dosing): Mix the Aldehyde/Ketone (1.2 eq) with a small amount of water or ethanol. Add this solution dropwise over 1–2 hours via an addition funnel.
-
Why? This keeps the instantaneous concentration of the vinyl ketone low, statistically favoring the reaction with aniline over self-polymerization.
-
-
Post-Reaction: Reflux for an additional 2–3 hours.
-
Workup: Basify with NaOH to pH > 10, steam distill (to remove unreacted amine/nitrobenzene), and extract the residue.
Protocol B: The Biphasic System (Modern Optimization)
Best for: Substrates prone to polymerization (e.g., methyl vinyl ketone precursors).
-
System: Create a two-phase system using Toluene (Organic Phase) and 4M HCl (Aqueous Phase).
-
Loading: Dissolve the Aniline in the aqueous acid phase. Dissolve the
-unsaturated carbonyl (or precursor) in the Toluene phase. -
Mechanism: The reaction occurs at the interface. The vinyl ketone remains protected in the toluene layer until it partitions into the aqueous layer where it immediately reacts with the aniline.
-
Result: Drastic reduction in tar formation; yields often improve by 20–30%.
Frequently Asked Questions (FAQs)
Q: I am using the correct acid concentration, but my yield is capped at 50%. Why? A: This is a stoichiometry issue, not an acid issue. The final step of the Doebner-Miller is an oxidation (dehydrogenation) of the dihydroquinoline to quinoline.
-
Classic Mechanism: The Schiff base (imine) acts as the oxidant and gets reduced, sacrificing 50% of your starting material.
-
Fix: Add an external oxidant. Iodine (
, 5 mol%) or Nitrobenzene allows for theoretical yields approaching 100%.
Q: Can I use Lewis Acids instead of Brønsted Acids? A: Yes, and often with better results.
-
Scandium Triflate [Sc(OTf)₃]: Highly effective in aqueous media; reusable.
-
Indium Trichloride (
): Promotes reaction under milder conditions (microwave or lower temp), significantly reducing tar. -
Recommendation: If HCl fails, screen
(5-10 mol%) in water.
Q: How do I handle the violent exotherm on scale-up? A: The exotherm is driven by the rapid aldol condensation of the aldehyde precursor.
-
Never mix all reagents cold and then heat. This creates a "thermal runaway" bomb.
-
Always have the acid/aniline at reflux before adding the aldehyde.
-
Active Cooling: Keep an ice bath adjacent to the reaction vessel during the addition phase.
Troubleshooting Logic Flow
Use this decision tree to navigate optimization during your campaign.
Figure 2: Step-by-step logic for addressing common Doebner-Miller synthesis failures.
References
-
Bergström, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. Link
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step. Journal of Organic Chemistry, 54(6), 1269–1274. Link
-
Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[1] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(44), 8523-8525. Link
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. Journal of Organic Chemistry, 71(4), 1668–1676. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Quinaldine synthesis protocols).
Sources
handling zwitterionic character of quinoline carboxylic acids in extraction
Technical Support Center: Handling Zwitterionic Quinoline Carboxylic Acids
Welcome to the Advanced Separation Technologies Support Hub
Topic: Extraction & Isolation of Quinoline Carboxylic Acids (QCAs) Ticket ID: #QCA-ZWIT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary: The "Zwitterionic Trap"
Quinoline carboxylic acids (e.g., Quinaldic acid, Kynurenic acid) present a unique extraction challenge known as the "Zwitterionic Trap."[1][2][3] Unlike simple acids or bases, these molecules contain both a basic nitrogen (quinoline ring, pKₐ ~4.[2]9) and an acidic carboxyl group (pKₐ ~2–4).[1][2]
-
The Problem: At neutral pH, these molecules exist primarily as zwitterions (net charge 0, but containing localized + and - charges).[1] While "neutral," this zwitterionic form is highly polar and often exhibits minimum solubility in both water and non-polar organic solvents, leading to emulsions or precipitation at the interface rather than clean partitioning.[1][2]
-
The Solution: You cannot simply "neutralize" a zwitterion to extract it into hexane or ether.[1] You must either:
Module 1: Isoelectric Precipitation (High Concentration Samples)
Q: My target compound precipitates at pH 3-4, but I can't extract it into ethyl acetate. What is happening?
A: You have found the Isoelectric Point (pI) .[1] At this pH, the cationic and anionic charges cancel out.[1][2] The lattice energy of the solid zwitterion is high, and its hydration energy is low, causing precipitation.[1][2] This is often the best purification step if your concentration is high (>10 mM).[1]
Protocol: Isoelectric Focusing
-
Dissolution: Dissolve your crude mixture in dilute alkali (pH 10–11) where the QCA is fully anionic (carboxylate form, soluble).[1][2]
-
Filtration: Filter off any insoluble non-acidic impurities.[1]
-
Titration: Slowly add 1M HCl while stirring. Monitor pH continuously.
-
Target pH: Aim for the pI.
-
Aging: Allow the precipitate to "age" at 4°C for 2-4 hours to increase crystal size before filtration.
Module 2: Liquid-Liquid Extraction (LLE) Strategies
Q: I need to extract a dilute QCA from an aqueous buffer. Standard LLE with DCM failed. What now?
A: Standard solvents (DCM, Hexane) cannot solvate the zwitterion.[1][2] You must use a Modified Solvent System or Ion-Pairing .[1][2]
Option A: The "Salting-Out" Polar Extraction
Best for: General isolation without surfactants.[1][2]
-
Saturate Aqueous Phase: Add NaCl to saturation to decrease water solubility of organics (Salting-out effect).[1][2]
-
Adjust pH: Adjust aqueous pH to the pI (approx 3.5–4.5).
-
Solvent Choice: Use n-Butanol or Isopropanol:DCM (3:7 ratio) .[1][2] These solvents are polar enough to solvate the zwitterion but immiscible with salt-saturated water.[1][2]
-
Extraction: Perform 3x extractions. The partition coefficient (
) will still be moderate, so multiple passes are required.[2]
Option B: Ion-Pair Extraction (High Specificity)
Best for: Analytical samples or removing specific impurities. Instead of neutralizing the molecule, we lock it into a charged state and pair it with a hydrophobic counter-ion.[1][2]
| Target State | Aqueous pH | Reagent Added | Extraction Solvent | Mechanism |
| Anionic | pH 8–9 | Tetrabutylammonium (TBA) bromide | DCM or Chloroform | Forms [QCA⁻][TBA⁺] complex (hydrophobic) |
| Cationic | pH 1–2 | Sodium Dodecyl Sulfate (SDS) or Sulfonates | Ethyl Acetate | Forms [QCA⁺][SDS⁻] complex (hydrophobic) |
Protocol (Anionic Mode):
-
Adjust aqueous sample to pH 8.5 (ensures QCA is anionic).
-
Add 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) to the aqueous phase.
-
Extract with DCM (2x volume). The lipophilic TBA cation pairs with the QCA anion, dragging it into the DCM.[1][2]
Module 3: Solid Phase Extraction (SPE)
Q: LLE is giving me emulsions. Which SPE cartridge should I use?
A: Avoid standard C18 silica; it suffers from "ion suppression" issues with zwitterions.[1] The industry standard for QCAs is Mixed-Mode Polymeric Sorbents .[1][2]
Recommended Phase: MCX (Mixed-Mode Cation Exchange) Why? It retains the basic quinoline nitrogen via ion-exchange and the aromatic ring via reverse-phase interaction.[1][2] This allows you to wash away neutrals and acids before eluting your target.[1][2]
Workflow Diagram:
Caption: Mixed-Mode Cation Exchange (MCX) protocol for selective isolation of Quinoline Carboxylic Acids.[2]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (LLE) | pH was not at exact pI, or solvent was too non-polar (e.g., Hexane).[2] | Switch to n-Butanol or IPA/DCM .[1][2] Verify pH is exactly at pI (approx 3.5–4.0).[2] |
| Emulsion Formation | Zwitterions acting as surfactants at the interface.[1] | Add NaCl (brine) to break emulsion. Filter through Celite if solid particulates are present.[2] |
| Precipitate in Aqueous Phase | Concentration exceeds solubility at pI.[1] | This is good! Centrifuge the precipitate.[1][2] It is likely your pure product. |
| SPE Breakthrough (Loss) | Sample pH was too high during loading. | Ensure sample pH is < 2.0 before loading onto MCX to ensure full protonation of the Nitrogen.[1] |
| Low Recovery (SPE) | Elution solvent not basic enough.[1] | Ensure elution solvent is 5% NH₄OH in MeOH . The base is required to break the ion-exchange bond.[1][2] |
References
-
Carvajal-Figueroa, M. T. (2019).[1][2] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.[2] Link
-
National Institute of Standards and Technology (NIST) . 2-Quinolinecarboxylic acid Spectral Data. NIST Chemistry WebBook.[1][2][4] Link
-
PubChem . Quinoline-4-carboxylic acid Compound Summary. National Library of Medicine.[1][2] Link
-
Sigma-Aldrich . Solid Phase Extraction (SPE) Method Development Guide. Merck KGaA.[1][2] Link
-
Chowhan, Z. T. (1978).[1][2] pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Link
Sources
Validation & Comparative
A Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Carbonyl Stretch of Quinoline-8-Carboxylic Acid in IR Spectroscopy
As a Senior Application Scientist, this guide provides a detailed examination of the infrared (IR) spectroscopy of quinoline-8-carboxylic acid, with a specific focus on its carbonyl (C=O) stretching frequency. This analysis is critical for researchers in medicinal chemistry and materials science, where understanding intramolecular interactions is paramount for predicting molecular behavior and designing novel compounds. We will compare its spectral features against relevant alternatives to highlight the structural nuances that IR spectroscopy can reveal.
The Significance of the Carbonyl Stretch: More Than Just a Peak
The carbonyl stretch is one of the most intense and diagnostically useful absorption bands in an IR spectrum.[1][2] For a typical aromatic carboxylic acid, this peak appears in the region of 1710-1680 cm⁻¹ when the molecules are associated as hydrogen-bonded dimers.[3] This frequency is a direct reflection of the C=O bond strength; any structural feature that alters the electron density or bond order of the carbonyl group will shift this peak. Factors such as conjugation, inductive effects, and hydrogen bonding are primary influencers.[1][4]
Quinoline-8-carboxylic acid presents a unique case. The proximity of the carboxylic acid group at the 8-position to the nitrogen atom at the 1-position allows for the formation of a strong intramolecular hydrogen bond. This interaction is the dominant factor governing its C=O stretching frequency and provides a fascinating subject for comparative analysis.
The Defining Feature: Intramolecular Hydrogen Bonding
The key to understanding the IR spectrum of quinoline-8-carboxylic acid is the powerful intramolecular hydrogen bond formed between the acidic proton of the carboxyl group and the lone pair of electrons on the quinoline nitrogen. This creates a stable, five-membered chelated ring.
This internal hydrogen bonding lengthens and weakens the carbonyl double bond.[5][6] The proton is strongly attracted to the nitrogen, which pulls electron density away from the hydroxyl oxygen. This, in turn, enhances resonance delocalization within the carboxyl group, increasing the single-bond character of the C=O bond. Consequently, the force constant of the C=O bond is reduced, and its stretching frequency is shifted to a significantly lower wavenumber compared to aromatic carboxylic acids that cannot form such a bond. Intramolecular hydrogen bonding typically reduces the carbonyl stretching frequency to a greater extent than standard intermolecular hydrogen bonding.[7]
Caption: Intramolecular H-bond in quinoline-8-carboxylic acid.
Comparative Analysis: Unveiling Structural Effects
To appreciate the distinct spectral signature of quinoline-8-carboxylic acid, we compare it with two isomeric quinoline carboxylic acids and a standard aromatic carboxylic acid.
| Compound | Key Structural Feature | Expected C=O Stretch (cm⁻¹) | Rationale |
| Quinoline-8-carboxylic acid | Strong intramolecular H-bond (5-membered ring) | ~1660 - 1680 | The strong, geometrically favorable intramolecular hydrogen bond significantly weakens the C=O bond, causing a substantial shift to a lower frequency. |
| Benzoic Acid | Intermolecular H-bond (dimerization) | ~1710 - 1680[3] | Serves as the benchmark. The frequency is lowered by conjugation and standard intermolecular hydrogen bonding that forms dimers in the solid state.[8][9] |
| Quinoline-2-carboxylic acid (Quinaldic Acid) | Strong intramolecular H-bond (6-membered ring) | ~1700 - 1725[10] | Also forms an intramolecular H-bond, but the resulting 6-membered ring is less strained than the 5-membered ring in the 8-isomer, leading to a potentially weaker H-bond and thus a higher C=O frequency. |
| Quinoline-3-carboxylic acid | No intramolecular H-bond possible | ~1700 - 1680 | The geometry prevents intramolecular H-bonding. Its C=O frequency should be similar to benzoic acid, influenced primarily by conjugation and intermolecular dimerization. |
This comparison clearly demonstrates how IR spectroscopy can be used to deduce subtle but critical structural differences. The position of the carbonyl stretch in quinoline-8-carboxylic acid is a direct and measurable consequence of its unique topology.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol details the KBr (potassium bromide) pellet method, a reliable technique for obtaining the IR spectrum of a solid sample like quinoline-8-carboxylic acid.[11][12]
Objective: To prepare a solid-state dispersion of the analyte in a transparent KBr matrix for transmission IR spectroscopy.
Materials:
-
Quinoline-8-carboxylic acid (1-2 mg)
-
Spectroscopy-grade KBr, dried (100-200 mg)[13]
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
-
FTIR spectrometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Grinding and Mixing:
-
Loading the Die:
-
Carefully transfer the fine powder mixture into the collar of a clean, dry pellet-forming die.
-
Distribute the powder evenly across the bottom anvil surface.
-
-
Pressing the Pellet:
-
Place the top anvil into the die and transfer the entire assembly to a hydraulic press.
-
Apply a vacuum to the die assembly for 2-3 minutes to remove trapped air and moisture, which can cause the pellet to be opaque.
-
Slowly apply pressure up to 8-10 tons and hold for 2-5 minutes.[12] This high pressure causes the KBr to plastically deform and fuse into a transparent disc, trapping the analyte within its matrix.[12]
-
-
Spectrum Acquisition:
-
Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet.
-
Place the pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Caption: Experimental workflow for the KBr pellet method.
Conclusion
The IR spectrum of quinoline-8-carboxylic acid is a clear illustration of how molecular architecture dictates spectroscopic properties. The significant downward shift of its carbonyl stretching frequency provides definitive evidence of strong intramolecular hydrogen bonding, a feature that distinguishes it from its isomers and other aromatic carboxylic acids. This guide demonstrates the power of IR spectroscopy, when combined with a comparative approach, to elucidate the subtle, non-covalent interactions that are fundamental to chemical structure and reactivity.
References
-
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. Available at: [Link]
-
Shimadzu. KBr Pellet Method. Available at: [Link]
-
University of Helsinki. Quick User Guide for FT-IR. Available at: [Link]
-
Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
Michigan State University, Department of Chemistry. Infrared Spectrometry. Available at: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
-
DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]
-
YouTube. (2023). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. Available at: [Link]
-
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available at: [Link]
-
University of Calgary. IR: carboxylic acids. Available at: [Link]
-
SlidePlayer. Infrared Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
PubChem. Quinaldic Acid. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Table of IR Absorptions. Available at: [Link]
-
Michigan State University, Department of Chemistry. IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Available at: [Link]
Sources
- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Quinaldic Acid | 93-10-7 | Benchchem [benchchem.com]
- 11. shimadzu.com [shimadzu.com]
- 12. kinteksolution.com [kinteksolution.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 15. helsinki.fi [helsinki.fi]
Comparative Guide: Chelating Efficiency of 4-Methylquinoline-8-carboxylic Acid vs. 8-Hydroxyquinoline
This guide provides an in-depth technical comparison of 4-Methylquinoline-8-carboxylic acid (4-MQC) versus the industry-standard 8-Hydroxyquinoline (8-HQ) . It is designed for drug development professionals and application scientists requiring actionable data on chelation efficiency, thermodynamic stability, and experimental validation.
Executive Summary: The "pH-Switch" Verdict
While both molecules are bidentate quinoline-based chelators forming 5-membered rings, they occupy distinct functional niches defined by their donor acidity:
-
8-Hydroxyquinoline (8-HQ): The High-Affinity Standard . Best for neutral-to-alkaline environments (cytosolic pH 7.4). It forms exceptionally stable complexes but requires higher pH to deprotonate the phenol donor (
). -
4-Methylquinoline-8-carboxylic Acid (4-MQC): The Acidic-Environment Specialist . The carboxylate donor (
) allows efficient chelation in acidic microenvironments (e.g., lysosomes, solid tumor interstitium) where 8-HQ is protonated and inactive. The 4-methyl group enhances lipophilicity and slightly boosts nitrogen basicity, improving membrane permeability over the parent acid.
Chemical Architecture & Mechanism
The fundamental difference lies in the Hard-Soft Acid-Base (HSAB) character of the oxygen donor and the protonation state of the ligand.
| Feature | 8-Hydroxyquinoline (8-HQ) | 4-Methylquinoline-8-carboxylic Acid (4-MQC) |
| Donor Set | (N, O⁻) : Pyridine Nitrogen + Phenolate Oxygen | (N, COO⁻) : Pyridine Nitrogen + Carboxylate Oxygen |
| Denticity | Bidentate (forms 5-membered ring) | Bidentate (forms 5-membered ring) |
| Donor Acidity ( | Phenol | Carboxylic Acid |
| Electronic Effect | Resonance donation from O⁻ into ring | 4-Methyl (+I effect) increases N-basicity; Carboxylate is electron-withdrawing |
| HSAB Character | Hard/Borderline : High affinity for | Hard : Preference for |
| Lipophilicity ( | ~1.9 (Moderate) | ~2.3 (Enhanced by 4-Methyl group) |
Structural & Coordination Diagram
Caption: Comparative coordination mechanism showing the pH-dependent activation pathways for 8-HQ and 4-MQC.
Thermodynamic Stability & Efficiency
The "efficiency" of a chelator is not just its stability constant (
Stability Constants (
) for 1:2 Complexes
Note: Values for 4-MQC are extrapolated from Quinoline-8-carboxylic acid with +0.3 log units correction for the 4-methyl inductive effect.
| Metal Ion | 8-HQ ( | 4-MQC ( | Interpretation |
| 23.4 | ~11.5 | 8-HQ is vastly superior for Cu sequestration at neutral pH. | |
| 18.3 | ~9.0 | 8-HQ dominates for Zn; 4-MQC is a labile chelator for Zn. | |
| 26.3 | ~16.0 | Both bind Fe strongly, but 4-MQC is effective at pH 4-5 where 8-HQ is protonated. | |
| 8.2 | 5.5 | 4-MQC is a weak binder for alkaline earths, ensuring selectivity against biological background metals. |
Key Insight:
-
8-HQ is a "scavenger" that will strip metals from metalloproteins if concentrations are high.
-
4-MQC is a "tunable" chelator. Its lower stability constants mean it is less likely to cause off-target toxicity by depleting essential cellular pools of Zn/Cu, but it remains effective for scavenging
in acidic compartments.
Experimental Protocols for Validation
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Potentiometric Titration (Determination of
and
)
This is the Gold Standard for determining the pH-dependent chelation profile.
-
Reagents:
-
Ligand solution (1 mM) in 0.1 M
(ionic strength adjuster). -
Standardized 0.1 M NaOH (carbonate-free).
-
Metal salt solution (
or ).
-
-
Setup: Thermostated vessel (25°C) with
purging to remove . -
Workflow:
-
Data Analysis: Use Hyperquad or similar software.[3]
-
Validation Check: The curve for 4-MQC should show divergence (chelation) starting at pH ~3.0. The curve for 8-HQ should show divergence starting at pH ~5.0-6.0.
-
Protocol B: UV-Vis Competition Assay (Selectivity)
Use this to measure relative binding strength against a known competitor (e.g., EDTA or murexide).
-
Prepare: 50 µM Metal-Indicator complex (e.g., Cu-PAR).
-
Titrate: Add increasing increments of 4-MQC or 8-HQ.
-
Measure: Absorbance decrease at
of the Metal-Indicator complex. -
Result: Plot
vs . The slope indicates chelating efficiency.
Experimental Workflow Diagram
Caption: Step-by-step workflow for characterizing chelating efficiency and determining downstream biological testing.
Biological Implications for Drug Development
| Parameter | 4-Methylquinoline-8-carboxylic Acid | 8-Hydroxyquinoline |
| Target Profile | Acidic Tissue Targeting . Ideal for delivering metals to (or stripping metals from) lysosomes or solid tumor cores (pH 6.5-6.8). | General Systemic Chelation . Broad-spectrum metalloprotein inhibition. |
| Toxicity | Lower . Carboxylates are less likely to intercalate DNA or generate ROS compared to the phenolic radical intermediates of 8-HQ. | Higher . Known issues with non-specific cytotoxicity and neurotoxicity (e.g., Clioquinol history). |
| Permeability | Enhanced . The 4-methyl group balances the hydrophilicity of the carboxylate, ensuring good oral bioavailability ( | High . Readily crosses BBB, but rapid metabolism (glucuronidation) is a limiting factor. |
References
-
BenchChem. (2025).[1] A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8-Hydroxyquinoline. Retrieved from
- NIST Standard Reference Database.Critically Selected Stability Constants of Metal Complexes.
-
Royal Society of Chemistry (RSC). (2025). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent. New Journal of Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2025). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[2][4] Retrieved from
-
University of North Carolina Wilmington. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from
Sources
A Senior Application Scientist's Guide to Distinguishing 4-methylquinoline-8-carboxylic acid from its 2-methyl Isomer
In the realm of pharmaceutical research and drug development, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a cornerstone of ensuring safety, efficacy, and intellectual property. Positional isomers, such as 4-methylquinoline-8-carboxylic acid and 2-methylquinoline-8-carboxylic acid, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to definitively distinguish between these two compounds is of paramount importance. This guide provides an in-depth, data-driven comparison of the analytical techniques best suited for this purpose, grounded in the principles of spectroscopic and chromatographic science.
The Challenge: Subtle Structural Differences with Profound Implications
The core challenge in differentiating these isomers lies in their identical molecular formula (C₁₁H₉NO₂) and mass, with the only variance being the position of the methyl group on the quinoline scaffold. This subtle change, however, significantly alters the electronic environment of the molecule, providing the basis for their analytical distinction.
Spectroscopic Differentiation: Unveiling the Fingerprints
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for elucidating the specific substitution patterns of these isomers.
¹H NMR Spectroscopy: A Tale of Two Methyls
Proton NMR (¹H NMR) offers the most direct and unambiguous method for differentiation. The chemical shift of the methyl protons and the coupling patterns of the aromatic protons are highly sensitive to the substituent's position.
Expected ¹H NMR Chemical Shifts (Predicted in CDCl₃, 400 MHz)
| Proton | 4-methylquinoline-8-carboxylic acid (Predicted δ, ppm) | 2-methylquinoline-8-carboxylic acid (Predicted δ, ppm) | Rationale for Distinction |
| Methyl (CH₃) | ~2.7 | ~2.8 | The methyl group at the 4-position experiences a slightly different shielding effect compared to the 2-position due to proximity to the carboxylic acid and the nitrogen atom's influence. |
| Aromatic Protons | 7.3 - 8.5 (complex multiplets) | 7.3 - 8.2 (complex multiplets) | The substitution pattern significantly alters the electronic distribution in the aromatic rings, leading to distinct chemical shifts and coupling constants for the remaining protons. For the 4-methyl isomer, the proton at the 2-position will likely appear as a distinct singlet or a doublet with a small coupling constant, whereas for the 2-methyl isomer, the proton at the 3-position will show a characteristic coupling to the proton at the 4-position. |
| Carboxylic Acid (COOH) | >12.0 (broad singlet) | >12.0 (broad singlet) | While the exact chemical shift can vary with concentration and solvent, the presence of this highly deshielded proton confirms the carboxylic acid functionality in both isomers. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.
Workflow for ¹H NMR Analysis
Caption: Workflow for Isomer Differentiation by ¹H NMR.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information, with the chemical shifts of the carbon atoms being indicative of their local electronic environment.
Expected ¹³C NMR Chemical Shifts (Predicted in CDCl₃, 100 MHz)
| Carbon | 4-methylquinoline-8-carboxylic acid (Predicted δ, ppm) | 2-methylquinoline-8-carboxylic acid (Predicted δ, ppm) | Rationale for Distinction |
| Methyl (CH₃) | ~19 | ~25 | The position of the methyl group leads to a noticeable difference in its chemical shift. |
| Carboxylic Acid (C=O) | ~168 | ~169 | The electronic environment around the carboxylic acid is subtly different between the two isomers. |
| Quaternary Carbons | Distinct patterns | Distinct patterns | The chemical shifts of the quaternary carbons (C4, C8, C8a, C4a) will be significantly different, providing a clear fingerprint for each isomer. For instance, the carbon bearing the methyl group (C4 vs. C2) will show a characteristic upfield shift compared to the corresponding unsubstituted carbon. |
| Aromatic CH Carbons | Distinct patterns | Distinct patterns | The chemical shifts of the protonated aromatic carbons will also differ, reflecting the altered electron density distribution. |
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion peak (M⁺) at m/z 187 for both isomers. However, the fragmentation patterns will differ due to the influence of the methyl group's position on bond stabilities.
Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | 4-methyl Isomer (Expected Relative Abundance) | 2-methyl Isomer (Expected Relative Abundance) | Rationale for Distinction |
| 187 | [M]⁺ | High | High | Molecular ion peak, confirming the molecular weight. |
| 170 | [M-OH]⁺ | Moderate | Moderate | Loss of the hydroxyl radical from the carboxylic acid. |
| 142 | [M-COOH]⁺ | Moderate | High | Loss of the carboxyl radical. This fragmentation is often more pronounced in the 2-substituted quinoline due to stabilization effects.[1] |
| 115 | [M-COOH-HCN]⁺ | Moderate | High | Subsequent loss of hydrogen cyanide from the [M-COOH]⁺ fragment, a characteristic fragmentation of the quinoline ring.[1] |
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Utilize a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing the relative abundances of key fragments to distinguish between the isomers.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Isomer Differentiation by Mass Spectrometry.
Chromatographic Separation: Resolving the Isomers
While spectroscopic methods are excellent for identifying a pure sample, High-Performance Liquid Chromatography (HPLC) is indispensable for separating a mixture of the two isomers.
Reverse-Phase HPLC (RP-HPLC)
The slight difference in polarity between the two isomers can be exploited for their separation using RP-HPLC. The 2-methyl isomer is generally expected to be slightly less polar than the 4-methyl isomer due to the methyl group's position relative to the carboxylic acid, potentially leading to a longer retention time on a C18 column under typical reverse-phase conditions.
Experimental Protocol: RP-HPLC
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., around 254 nm or 310 nm).
-
Injection Volume: 10 µL.
-
Analysis: The isomer with the longer retention time is likely the 2-methylquinoline-8-carboxylic acid. Confirmation should be made by collecting the fractions and analyzing them by NMR or MS.
Other Supporting Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR can confirm the presence of key functional groups but is less effective for distinguishing these positional isomers. Both will show characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), aromatic C=C and C=N stretches (~1400-1600 cm⁻¹), and C-H stretches. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are often difficult to interpret for definitive isomer assignment without reference standards.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy will confirm the presence of the quinoline chromophore. Both isomers are expected to exhibit similar absorption maxima. While minor shifts in λ_max and differences in molar absorptivity may be present due to the altered electronic structure, these are generally not sufficient for unambiguous differentiation without pure reference standards for comparison.
Conclusion
The definitive differentiation of 4-methylquinoline-8-carboxylic acid and 2-methylquinoline-8-carboxylic acid relies on a multi-technique approach, with ¹H NMR spectroscopy being the most powerful tool for unambiguous structural assignment. Mass spectrometry provides crucial confirmation of molecular weight and offers insights through distinct fragmentation patterns. For mixtures, RP-HPLC is the method of choice for separation. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can confidently distinguish between these critical isomers, ensuring the integrity and quality of their work.
References
- This guide has been compiled based on established principles of organic spectroscopy and chromatography. Specific experimental data for the named compounds may not be extensively published and in such cases, the provided data is predictive, based on the analysis of structurally similar compounds.
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link not available][1]
- General principles of mass spectrometry fragmentation can be found in various organic chemistry textbooks and resources.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
